rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Description
This compound, also known as rac-(1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, has a CAS Number of 38347-83-0 . It is a powder with a molecular weight of 156.18 . The IUPAC name is (1R,2R,4R,5R)-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O3/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7,9H,1-3H2,(H,10,11)/t4-,5-,6-,7-/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 156.18 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Bioanalytical Applications
Wheeler et al. (2005) discuss the synthesis of isotopically labeled analogs of this compound, aimed at designing conformationally constrained analogs of glutamic acid for metabotropic glutamate receptor agonists. These labeled isotopomers facilitate pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies and in vitro experiments, highlighting the compound's role in the development of neuroactive drugs and bioanalytical assays (Wheeler et al., 2005).
Crystallography and Molecular Interactions
Yun-Yun Wang et al. (2008) explored the crystal structure of a cocrystal involving rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole. This study offers insights into the intermolecular interactions, such as hydrogen bonds and π–π interactions, demonstrating the compound's utility in understanding molecular assembly and designing materials with specific properties (Yun-Yun Wang et al., 2008).
Natural Product Synthesis
Behr et al. (2004) reported on the synthesis of γ-lactones from cycloocta-1,5-diene, utilizing a derivative of the subject compound as a starting material. This work illustrates its application in the synthesis of complex natural products and the development of novel synthetic methodologies (Behr et al., 2004).
Organocatalysis
Armstrong et al. (2009) synthesized enantiopure 7-azabicyclo[2.2.1]heptane-2-carboxylic acid to investigate its catalytic potential in aldol reactions. This work underscores the compound's relevance in organocatalysis, offering a path to more selective and environmentally benign synthetic processes (Armstrong et al., 2009).
properties
IUPAC Name |
(1R,2R,4R,5S)-5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-4-2-5-3(7(9)10)1-6(4)11-5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPPJZXXWMFOX-JGWLITMVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2CC(C1O2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2C[C@@H]([C@@H]1O2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
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